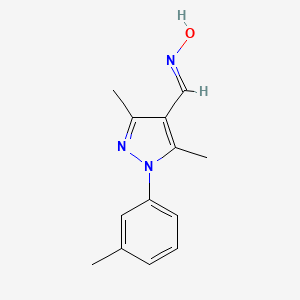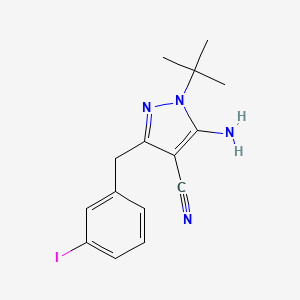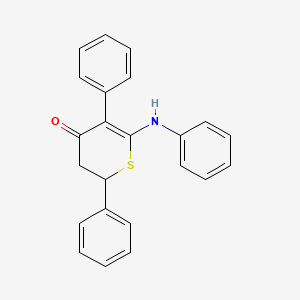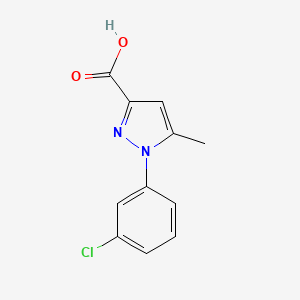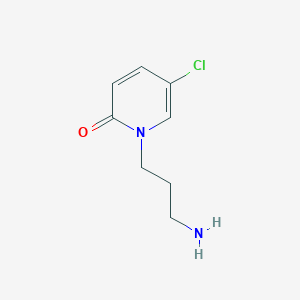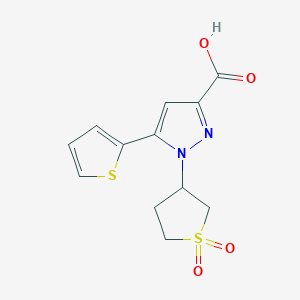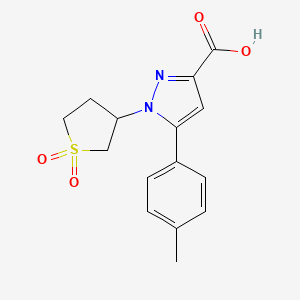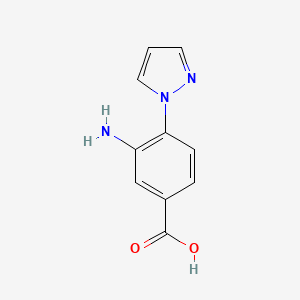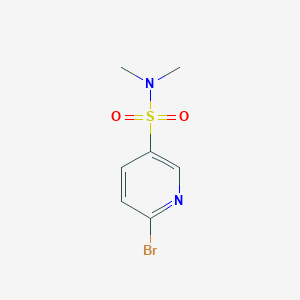
6-bromo-N,N-dimethylpyridine-3-sulfonamide
Vue d'ensemble
Description
Total Synthesis of Dimethyl Sulfomycinamate
The synthesis of Dimethyl sulfomycinamate, a derivative of the natural antibiotic sulfomycin I, involves a complex 11-step process. This synthesis highlights the chemistry of heterocycles such as pyridine, thiazole, and oxazole, and their palladium-catalyzed coupling reactions. A notable step in this synthesis is the coupling of doubly activated pyridine and the formation of an oxazole moiety through the reaction of bromo ketone and amide. Additionally, the preparation of oxazole triflates and their chemical properties are discussed .
Synthesis and Structural Analysis of Pyridinesulfonamide Isomers
Pyridinesulfonamide derivatives are significant in drug development. The synthesis of R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide has been achieved, and their stereostructures have been elucidated using X-ray crystallography, ECD, OR, and quantum chemical calculations. The similarity between the crystal structures and calculated geometries allowed for a comparison of the reliability of absolute configurations obtained by different methods. The isomers' inhibition of PI3Kα kinase and their anticancer activity were also investigated, showing that stereochemistry significantly affects biological activity .
Copper-Catalyzed Cross-Coupling of Bromopyridine and Sulfonamides
A variety of N-(3-pyridinyl)-substituted sulfonamides have been synthesized through the copper-catalyzed reaction of 3-bromopyridine with different sulfonamides. The reaction conditions were optimized to achieve good to excellent yields, and the method was found to be applicable to other bromopyridines and phenyl bromides. This study provides a valuable approach to synthesizing substituted sulfonamides, which are important in medicinal chemistry .
Novel Bromination Catalyst for Aromatic Compounds
A new N-bromo sulfonamide reagent has been developed and used as an efficient catalyst for the synthesis of 9-aryl-1,8-dioxo-octahydroxanthene derivatives. The catalyst facilitates the in situ generation of the Br+ ion, which is crucial for the bromination reaction under neutral conditions. This method represents a significant advancement in the selective bromination of aromatic compounds .
Aminopyrimidine Sulfonate/Carboxylate Interactions
The crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate have been studied, revealing the presence of R22(8) motifs in their hydrogen-bonded networks. These structures demonstrate the sulfonate group's ability to mimic carboxylate anions, which is important for understanding the interactions of biologically relevant compounds .
Selective Bromination Agent for Aromatic Compounds
The reaction between a novel dibromo sulfonamide compound and aromatic compounds has been explored, leading to the selective formation of para-bromo isomers. This study provides insights into the selective bromination of aromatic compounds, which is valuable for synthetic chemistry .
Synthesis and Conversion of Benzothiazines into Sulfones
The synthesis of 7-bromo/5,6-dimethyl-4H-1,4-benzothiazines and their subsequent conversion into sulfones has been reported. The synthesis involves condensation and oxidative cyclization, followed by oxidation to form the sulfone derivatives. These compounds' structures were confirmed by elemental analysis and spectral studies, contributing to the field of heterocyclic chemistry .
Bromination in Fuming Sulfuric Acid
The bromination of methylpyridines in fuming sulfuric acid has been investigated, showing that bromo derivatives can be formed in excellent yields. This study provides a synthetic method for the preparation of brominated pyridine derivatives .
Antibacterial and Antioxidant Pyrazolopyridine Sulfonamides
A series of novel 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked sulfonamide derivatives have been synthesized and characterized. These compounds exhibit significant antibacterial and antioxidant activities, with some showing superior activity compared to standard drugs. This research contributes to the development of new therapeutic agents .
Applications De Recherche Scientifique
1. Catalytic Applications
6-bromo-N,N-dimethylpyridine-3-sulfonamide has been utilized in catalytic applications. For instance, a related N-bromo sulfonamide reagent was synthesized and used as a highly efficient catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthenes and other derivatives through a condensation reaction, demonstrating its utility in chemical synthesis under neutral media (Khazaei et al., 2016).
2. Synthesis of Derivatives
Research has shown the potential of N-bromo sulfonamide reagents in the synthesis of various chemical compounds. For example, a study described the use of an N-bromo sulfonamide for synthesizing 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s, highlighting its role in facilitating complex chemical reactions (Khazaei et al., 2014).
3. Gas-Liquid Chromatography
This compound has been used in gas-liquid chromatography. N-dimethylaminomethylene derivatives were found to have excellent properties for gas-liquid chromatographic studies, illustrating its potential in analytical chemistry applications (Vandenheuvel & Gruber, 1975).
4. Synthesis of Antibacterial and Antioxidant Agents
The compound has been involved in the synthesis and characterization of derivatives with antibacterial and antioxidant properties. A study reported the synthesis of various sulfonamide derivatives linked to 5-Bromo-1H-pyrazolo[3,4-b]pyridine, which showed significant antibacterial and antioxidant activities (Variya et al., 2019).
5. Application in Pharmaceutical Research
It is a key fragment in pharmaceutical research, particularly in the development of novel drugs. For example, the enantiomers of a derivative of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide were synthesized and investigated for their anticancer activity, demonstrating its significance in drug discovery (Zhou et al., 2015).
Propriétés
IUPAC Name |
6-bromo-N,N-dimethylpyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2S/c1-10(2)13(11,12)6-3-4-7(8)9-5-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFKXXGVSAFHSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CN=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N,N-dimethylpyridine-3-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



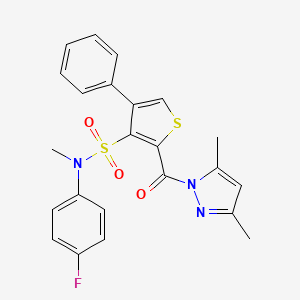
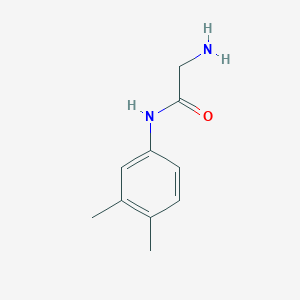
![1-({2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}sulfonyl)-4-phenylpiperazine](/img/structure/B3033757.png)
![3-[3,5-dimethyl-1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B3033760.png)
![3-(2-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B3033761.png)

